6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

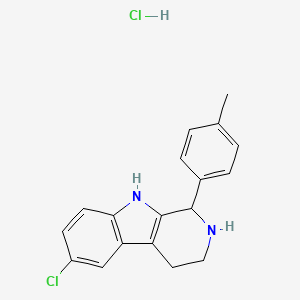

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a β-carboline derivative characterized by a tricyclic structure comprising indole and pyridine rings. Key structural features include:

- A chloro substituent at position 6.

- A 4-methylphenyl group at position 1.

- A hydrochloride salt form, enhancing solubility in polar solvents.

The compound (CAS: 23046-68-6) has a molecular formula of C₁₁H₁₁ClN₂·HCl, a molecular weight of 243.1 g/mol, and is commercially available with 95% purity, requiring refrigerated storage .

Properties

IUPAC Name |

6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2.ClH/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18;/h2-7,10,17,20-21H,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAHQIOTMBQKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431964-98-5 | |

| Record name | 1H-Pyrido[3,4-b]indole, 6-chloro-2,3,4,9-tetrahydro-1-(4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431964-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The chlorination and subsequent introduction of the 4-methylphenyl group are achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or amines.

Scientific Research Applications

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Hydrochloride salts (e.g., ) improve aqueous solubility relative to free-base forms.

Molecular Weight Trends :

- Derivatives with bulky aryl groups (e.g., 4-fluorophenyl) and additional functional groups (e.g., methoxy) exhibit higher molecular weights (e.g., 332.81 g/mol vs. 243.1 g/mol ).

Structural Isomerism: The position of fluorine on the phenyl ring (3- vs.

Notes

Limitations of Available Evidence :

- The provided sources lack experimental data (e.g., melting points, solubility, bioactivity), limiting comparisons to structural and theoretical properties.

- Commercial availability and purity data are only specified for the target compound .

Recommendations for Further Research: Comparative studies on solubility, stability, and receptor-binding affinities are needed to elucidate the functional impact of substituent variations. Exploration of non-halogenated derivatives (e.g., with alkyl or alkoxy groups) could provide additional structure-activity insights.

Biological Activity

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CTMCH) is a synthetic compound belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of CTMCH is , with a molecular weight of 333.3 g/mol .

Chemical Structure

CTMCH features a chloro substituent at the sixth position and a para-methylphenyl group at the first position of the tetrahydro-beta-carboline core. The structural representation is critical for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN2 |

| CAS Number | 1431964-98-5 |

| Molecular Weight | 333.3 g/mol |

The precise mechanism of action for CTMCH remains partially elucidated. However, it is hypothesized that CTMCH interacts with various neurotransmitter systems, particularly serotonin and benzodiazepine receptors. These interactions may influence mood regulation, anxiety levels, and sleep patterns, similar to other compounds in the beta-carboline class .

Biological Activities

CTMCH exhibits a range of biological activities:

1. Antimicrobial Activity

Research indicates that beta-carbolines possess significant antimicrobial properties. CTMCH has been studied for its potential effectiveness against various microbial strains. For instance, studies have demonstrated that certain derivatives of tetrahydro-beta-carbolines show potent activity against both gram-positive and gram-negative bacteria .

2. Antimalarial Activity

Beta-carbolines have been identified as promising candidates in the search for new antimalarial agents. A study focusing on structure-activity relationships (SAR) within the tetrahydro-beta-carboline family found that modifications at specific positions can enhance antimalarial efficacy . CTMCH's structural features suggest it may also have similar properties.

3. Antitumor Activity

Several studies have reported that beta-carbolines exhibit antitumor properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth . CTMCH’s potential as an anticancer agent warrants further investigation.

Study on Antimalarial Properties

A recent study evaluated the antimalarial activity of several tetrahydro-beta-carboline derivatives, including CTMCH. The findings indicated that compounds with specific substitutions exhibited IC50 values in the nanomolar range against Plasmodium falciparum, highlighting the potential of these compounds in malaria treatment .

Pharmacological Review

A comprehensive review summarized the pharmacological importance of optically active tetrahydro-beta-carbolines, emphasizing their diverse biological activities such as PDE5 inhibition and antiviral effects . This review supports the hypothesis that CTMCH could be effective in treating various diseases due to its structural similarities with other biologically active compounds.

Q & A

Q. Q1. How can researchers design a synthetic route for 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride?

Methodology :

- Step 1 : Start with a β-carboline core (e.g., 1-substituted tetrahydro-β-carboline derivatives) and introduce substituents via nucleophilic substitution or Friedel-Crafts alkylation. For example, the 4-methylphenyl group can be introduced using a Friedel-Crafts reaction with toluene derivatives under acidic conditions .

- Step 2 : Chlorination at the 6-position can be achieved using chlorinating agents like POCl₃ or NCS (N-chlorosuccinimide) in a solvent such as DMF or CHCl₃.

- Step 3 : Hydrochloride salt formation is typically done by treating the free base with HCl gas in an anhydrous solvent (e.g., diethyl ether).

- Key Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and confirm purity via elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., 4-methylphenyl, chloro group). For example, aromatic protons in the 4-methylphenyl group appear as a singlet (~δ 7.2 ppm), while the β-carboline NH proton resonates at δ ~8.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]⁺ should align with the molecular formula (C₁₈H₁₈ClN₂·HCl).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, especially for hydrochloride salt formation .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodology :

- Variable Substituents : Synthesize analogs with substituent variations (e.g., replacing 4-methylphenyl with 4-methoxyphenyl or halogenated aryl groups) to assess electronic effects on receptor binding .

- Bioassays : Test analogs in vitro for target-specific activity (e.g., kinase inhibition, serotonin receptor antagonism). Use dose-response curves (IC₅₀ values) to quantify potency.

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding interactions with target proteins. Compare calculated binding energies with experimental IC₅₀ values .

Q. Q4. How should researchers address contradictions in reported synthetic yields or purity data?

Methodology :

- Reproducibility Checks : Repeat syntheses under identical conditions (solvent, temperature, catalyst) to verify yields. For example, discrepancies in β-carboline acylation yields (e.g., 50–64%) may arise from trace moisture in CHCl₃ or incomplete NaHCO₃ neutralization .

- Advanced Purification : Use preparative HPLC or recrystallization (e.g., from EtOAc/hexane) to isolate high-purity products.

- Cross-Validation : Compare elemental analysis data (C, H, N) across multiple batches. A deviation >0.3% indicates impurities or hydration .

Q. Q5. What strategies are recommended for optimizing the compound’s solubility and stability in biological assays?

Methodology :

- Solubility Screening : Test solubility in DMSO, PBS, and cell culture media. If insoluble (<1 mg/mL), consider salt forms (e.g., mesylate) or co-solvents (e.g., PEG-400).

- Stability Studies : Use LC-MS to monitor degradation under physiological conditions (pH 7.4, 37°C). Hydrolytically labile groups (e.g., esters) may require structural modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.